molecular formula C17H12N4O3S B2853491 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 443673-79-8

5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B2853491
CAS RN: 443673-79-8
M. Wt: 352.37
InChI Key: BSUDMWFUYQDZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which is a class of compounds that “5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one” belongs to, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazolin-3-one core with a 3-nitrophenylmethylsulfanyl group attached.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .

Mechanism of Action

The mechanism of action of 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to induce the production of reactive oxygen species, which can cause oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one in lab experiments is its potential applications in various fields. It is a versatile compound that can be used for different purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.

Future Directions

There are several future directions for the study of 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one. One of the directions is the development of new derivatives of this compound with improved properties such as higher potency and lower toxicity. Another direction is the study of the mechanism of action of this compound to understand its effects on cells. Additionally, the potential applications of this compound in different fields such as medicine, agriculture, and material science can be further explored.

Synthesis Methods

The synthesis of 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one has been reported using different methods. One of the commonly used methods involves the reaction of 3-nitrobenzyl chloride with 2-mercaptoimidazo[1,2-c]quinazoline in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for imaging cells. In agriculture, this compound has been studied for its potential use as a fungicide. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.

Safety and Hazards

The safety and hazards of “5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one” are not explicitly mentioned in the sources retrieved. It is intended for research use only and not for human or veterinary use.

properties

IUPAC Name

5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-15-9-18-16-13-6-1-2-7-14(13)19-17(20(15)16)25-10-11-4-3-5-12(8-11)21(23)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUDMWFUYQDZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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